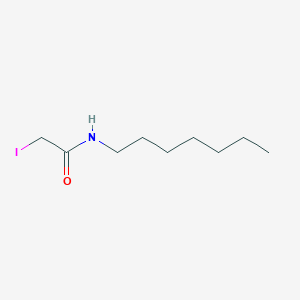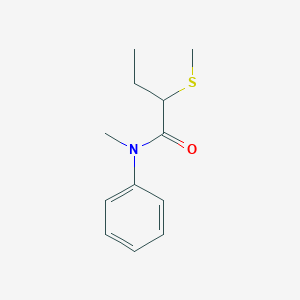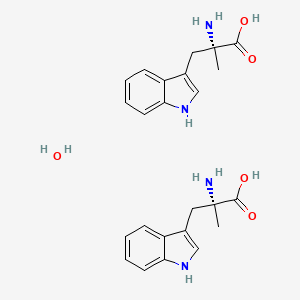![molecular formula C10H14N2O4 B14022539 ethyl 3-oxo-4,5,7,8-tetrahydro-1H-[1,2]oxazolo[3,4-d]azepine-6-carboxylate CAS No. 52196-98-2](/img/structure/B14022539.png)
ethyl 3-oxo-4,5,7,8-tetrahydro-1H-[1,2]oxazolo[3,4-d]azepine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-ISOXAZOLO[3,4-D]AZEPINE-6-CARBOXYLICACID, 1,3,4,5,7,8-HEXAHYDRO-3-OXO-, ETHYL ESTER: is a complex organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6H-ISOXAZOLO[3,4-D]AZEPINE-6-CARBOXYLICACID, 1,3,4,5,7,8-HEXAHYDRO-3-OXO-, ETHYL ESTER typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of aromatic aldehydes with nitroacetic esters can lead to the formation of intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6H-1,2-oxazine-3-carboxylate derivatives, which can then be further processed to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve the use of metal-free synthetic routes to minimize costs and environmental impact. Techniques such as lateral metalation and electrophilic quenching (LM&EQ) using non-nucleophilic bases have been explored to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound has been studied for its potential as a modulator of metabotropic glutamate receptors, which are involved in various neurological processes .
Medicine: Medicinally, this compound shows promise as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation .
Industry: Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Wirkmechanismus
The mechanism of action of 6H-ISOXAZOLO[3,4-D]AZEPINE-6-CARBOXYLICACID, 1,3,4,5,7,8-HEXAHYDRO-3-OXO-, ETHYL ESTER involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an inhibitor of histone deacetylases (HDACs) and heat shock protein 90 (Hsp90), leading to the disruption of cancer cell growth and survival pathways . Additionally, its modulation of metabotropic glutamate receptors can influence neurotransmission and neuroprotection .
Vergleich Mit ähnlichen Verbindungen
Isoxazole: A simpler five-membered ring structure with one oxygen and one nitrogen atom.
Thiadiazole: A similar heterocyclic compound with sulfur instead of oxygen.
Oxadiazole: Another related compound with two nitrogen atoms and one oxygen atom in the ring.
Uniqueness: What sets 6H-ISOXAZOLO[3,4-D]AZEPINE-6-CARBOXYLICACID, 1,3,4,5,7,8-HEXAHYDRO-3-OXO-, ETHYL ESTER apart is its fused ring system, which provides additional stability and unique reactivity compared to simpler isoxazole derivatives .
Eigenschaften
CAS-Nummer |
52196-98-2 |
|---|---|
Molekularformel |
C10H14N2O4 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
ethyl 3-oxo-4,5,7,8-tetrahydro-1H-[1,2]oxazolo[3,4-d]azepine-6-carboxylate |
InChI |
InChI=1S/C10H14N2O4/c1-2-15-10(14)12-5-3-7-8(4-6-12)11-16-9(7)13/h11H,2-6H2,1H3 |
InChI-Schlüssel |
XICYZCLNNSVLKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1CCC2=C(CC1)NOC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n,n-Bis[2-(diethylamino)ethyl]acetamide](/img/structure/B14022463.png)



![Tert-butyl (3S,3'R,3A'S,6AS,6BS,6'S,7A'R,9R,11AS,11BR)-3-ethoxy-3',6',10,11B-tetramethyl-1,2,3,3',3A',4,5',6,6A,6B,6',7,7',7A',8,11,11A,11B-octadecahydro-4'H-spiro[benzo[A]fluorene-9,2'-furo[3,2-B]pyridine]-4'-carboxylate](/img/structure/B14022478.png)
![N-[(E)-(2,3-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14022489.png)





![2-[(4-Methylphenyl)amino]diazenylbenzonitrile](/img/structure/B14022524.png)
![8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B14022534.png)

